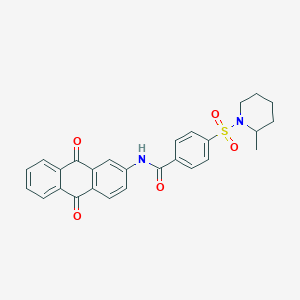

![molecular formula C25H24N2O3S B2990785 2-(4-benzoylbenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 892977-27-4](/img/structure/B2990785.png)

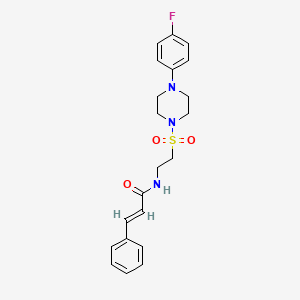

2-(4-benzoylbenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Heterocyclic Synthesis Applications

One significant application of related compounds involves the synthesis of heterocyclic derivatives, offering potential utility in various fields, including pharmaceuticals. For example, thiophenylhydrazonoacetates have been synthesized from related precursors, leading to a variety of nitrogen nucleophiles yielding compounds like pyrazole, isoxazole, and pyrazolopyrimidine derivatives, showcasing the versatility of these compounds in synthesizing complex heterocyclic structures (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Molecular Aggregation and Structural Analysis

Another area of research focuses on the molecular and structural analysis of related benzoyl-thiophene derivatives. Studies have revealed details about their molecular conformations and modes of supramolecular aggregation. For instance, a study on closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides found similar molecular conformations but different modes of supramolecular aggregation among the derivatives, highlighting the intricate details of molecular interactions and structures (Sagar, Yathirajan, Rathore, & Glidewell, 2018).

Antimicrobial Evaluation

Derivatives of benzo[b]thiophenes have also been synthesized and evaluated for antimicrobial properties. For example, a study synthesized 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides, which were subjected to biological evaluation, including antimicrobial and molecular docking studies. These efforts reflect the ongoing exploration of benzo[b]thiophene derivatives for potential therapeutic applications (Talupur, Satheesh, & Chandrasekhar, 2021).

Pharmacological Activities

Further, the pharmacological activities of thiophene derivatives have been extensively studied. For instance, novel thiophene derivatives were synthesized and screened for their antiarrhythmic, serotonin antagonist, and antianxiety activities, demonstrating the therapeutic potential of these compounds in treating various conditions (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).

Mecanismo De Acción

Target of Action

Similar benzothiophene derivatives have been reported to exhibit sting-agonistic activity . STING (Stimulator of Interferon Genes) is an immune-associated protein that plays a crucial role in innate immune responses .

Mode of Action

For instance, some benzothiophene derivatives have been reported to activate STING, leading to the phosphorylation of downstream signaling molecules .

Pharmacokinetics

Similar compounds have been reported to exhibit high metabolic stability on human liver microsomes . This suggests that the compound may have favorable pharmacokinetic properties, potentially leading to good bioavailability.

Propiedades

IUPAC Name |

2-[(4-benzoylbenzoyl)amino]-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O3S/c1-15-8-13-19-20(14-15)31-25(21(19)24(30)26-2)27-23(29)18-11-9-17(10-12-18)22(28)16-6-4-3-5-7-16/h3-7,9-12,15H,8,13-14H2,1-2H3,(H,26,30)(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIBOJEBPSXLKDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2990706.png)

![Ethyl 9-bromo-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2990709.png)

![(E)-2-cyano-3-(4-ethoxyanilino)-N-(2-methylphenyl)-3-[2-oxo-2-(1-phenylethylamino)ethyl]sulfanylprop-2-enamide](/img/structure/B2990713.png)

![(2-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2990714.png)

![N-methyl-2-(methylsulfanyl)-N-{[2-(piperidin-1-yl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2990715.png)

![N,N-diethyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2990723.png)